![molecular formula C12H16O3 B14263546 Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)- CAS No. 160238-46-0](/img/structure/B14263546.png)
Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)- is an organic compound with the molecular formula C12H16O3. This compound is characterized by the presence of a propanal group attached to a methoxyphenyl group and a methyl group. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)- typically involves the reaction of 4-methoxybenzyl alcohol with 2-methylpropanal in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 3-[(4-methoxyphenyl)methoxy]-2-methylpropanoic acid.
Reduction: 3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyphenyl group may also interact with hydrophobic pockets in biomolecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)propanal: Similar structure but lacks the methyl group.
3-(4-Hydroxy-3-methoxyphenyl)propanal: Contains a hydroxy group instead of a methoxy group.
3-(3-Methoxyphenyl)propanal: The methoxy group is positioned differently on the phenyl ring.
Uniqueness
Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)- is unique due to its specific chiral configuration and the presence of both methoxy and methyl groups
Propriétés
Numéro CAS |
160238-46-0 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
(2R)-3-[(4-methoxyphenyl)methoxy]-2-methylpropanal |
InChI |
InChI=1S/C12H16O3/c1-10(7-13)8-15-9-11-3-5-12(14-2)6-4-11/h3-7,10H,8-9H2,1-2H3/t10-/m0/s1 |
Clé InChI |
IBEWBOHAULIQJN-JTQLQIEISA-N |
SMILES isomérique |
C[C@H](COCC1=CC=C(C=C1)OC)C=O |
SMILES canonique |
CC(COCC1=CC=C(C=C1)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


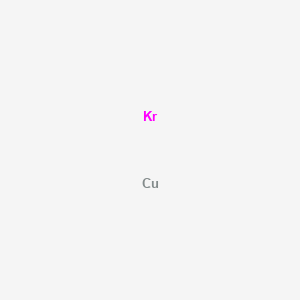
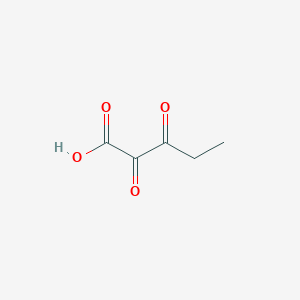
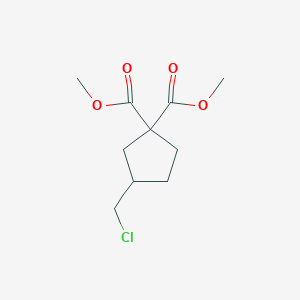
![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)

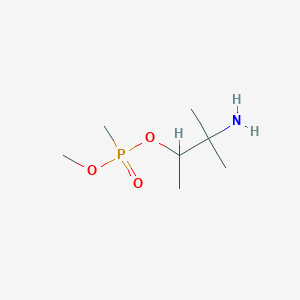
![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)
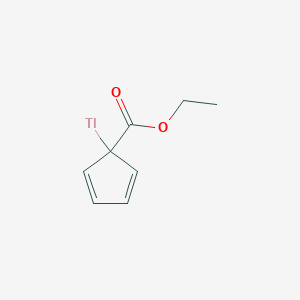
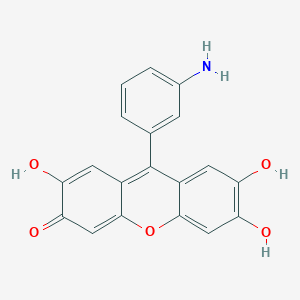
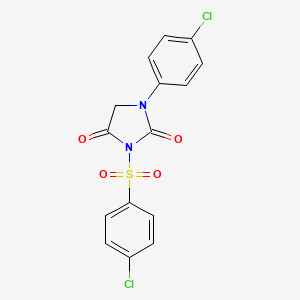
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
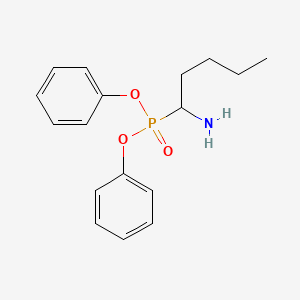
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)
